![molecular formula C8H11N3O2 B1407946 (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine CAS No. 1431654-84-0](/img/structure/B1407946.png)
(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine
Overview
Description
(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine, or (R)-THPPA, is a chemical compound that has been the subject of numerous scientific studies. It is a pyrimidine derivative with a tetrahydrofuran-3-yloxy substituent at the 2-position. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis, crystal structure, and theoretical studies of a compound with a pyrimidine nucleus, highlighting its potential applications in pharmaceuticals and materials due to its bioactive properties. This research underscores the importance of understanding molecular structures for developing new chemotherapeutic agents and materials with specific functionalities (Murugavel et al., 2014).
Chemical Reactivity and Biological Activity
- Investigations into non-covalent interactions of pyrimidine derivatives provided insights into their synthesis and potential applications in medicinal chemistry. The study explored the hydrogen bonding and intramolecular interactions, offering a basis for designing compounds with desired biological activities (Zhang et al., 2018).
Enzyme Inhibition and Therapeutic Potential
- Research on pyrazolo[3,4-d]pyrimidine derivatives evaluated their enzyme inhibition properties, revealing potential therapeutic applications. The study highlighted the synthesis of these compounds and their testing for inhibitory activity against specific enzymes, suggesting their use in treating diseases related to enzyme dysregulation (Aydin et al., 2021).
Advanced Materials and Chemical Analysis
- The rational design of pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors incorporated molecular docking, comparative molecular field analysis (CoMFA), and density functional theory calculations. This approach aimed to optimize the bioactive conformation of pyrimidinylthiobenzoates for developing new herbicides, showcasing the compound's versatility in agricultural applications (He et al., 2007).
Antimicrobial and Antifungal Applications
- A study on the synthesis and antimicrobial activity of pyrimidine linked pyrazole heterocyclics through microwave irradiation demonstrated the potential of these compounds in developing new antimicrobial agents. This research highlights the importance of exploring heterocyclic chemistry for designing compounds with specific biological activities (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
2-[(3R)-oxolan-3-yl]oxypyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-7-1-3-10-8(11-7)13-6-2-4-12-5-6/h1,3,6H,2,4-5H2,(H2,9,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKKJBGTPCYPGY-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.